Cas no 98280-33-2 (3-Pyridinol, 4-chloro-2,6-dimethyl-)

3-Pyridinol, 4-chloro-2,6-dimethyl-, is a chlorinated dimethylpyridine derivative with a hydroxyl functional group at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which allow for further functionalization. The presence of both chloro and hydroxyl groups enhances its reactivity, making it a versatile intermediate for constructing complex heterocyclic systems. Its defined substitution pattern (2,6-dimethyl and 4-chloro) contributes to steric and electronic effects that can influence reaction pathways. The compound is typically handled under controlled conditions due to its potential reactivity. Suitable for applications requiring selective modifications of pyridine scaffolds.
3-Pyridinol, 4-chloro-2,6-dimethyl- structure
98280-33-2 structure
Product Name:3-Pyridinol, 4-chloro-2,6-dimethyl-
CAS No:98280-33-2
MF:C7H8ClNO
MW:157.597520828247
CID:1020774
PubChem ID:45119030
Update Time:2025-09-27

3-Pyridinol, 4-chloro-2,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinol, 4-chloro-2,6-dimethyl-
    • 4-Chloro-2,6-dimethylpyridin-3-ol
    • 98280-33-2
    • SCHEMBL24529687
    • F74827
    • 4-chloro-2,6-dimethyl-pyridin-3-ol
    • Inchi: 1S/C7H8ClNO/c1-4-3-6(8)7(10)5(2)9-4/h3,10H,1-2H3
    • InChI Key: QWXYCUYAVXZWOW-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)N=C(C)C=1O

Computed Properties

  • Exact Mass: 157.029
  • Monoisotopic Mass: 157.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1A^2
  • XLogP3: 1.9

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Additional information on 3-Pyridinol, 4-chloro-2,6-dimethyl-

Comprehensive Overview of 3-Pyridinol, 4-chloro-2,6-dimethyl- (CAS No. 98280-33-2): Properties, Applications, and Industry Insights

3-Pyridinol, 4-chloro-2,6-dimethyl- (CAS No. 98280-33-2) is a specialized organic compound belonging to the pyridine derivative family. This halogenated pyridine derivative has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of both chloro and methyl substituents on the pyridine ring makes this compound a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "3-Pyridinol derivatives", "4-chloro-2,6-dimethylpyridine synthesis", and "CAS 98280-33-2 applications", reflecting its growing relevance in modern chemical applications.

The molecular structure of 3-Pyridinol, 4-chloro-2,6-dimethyl- features a pyridine core with strategic substitutions that influence its reactivity and physical properties. With a molecular formula of C7H8ClNO, this compound exhibits a molecular weight of 157.6 g/mol. Its chloro group at the 4-position and methyl groups at the 2- and 6-positions create steric and electronic effects that are particularly useful in nucleophilic substitution reactions. Current trends in green chemistry have led to increased searches for "sustainable synthesis of pyridine derivatives" and "eco-friendly halogenated compounds", positioning this molecule as a subject of innovative research.

In pharmaceutical applications, 3-Pyridinol, 4-chloro-2,6-dimethyl- serves as a crucial building block for drug development. Its structural motif appears in various bioactive molecules, particularly those targeting neurological and metabolic disorders. The compound's ability to participate in diverse chemical transformations makes it valuable for creating "drug-like scaffolds" and "small molecule libraries". Recent publications highlight its use in developing kinase inhibitors and antimicrobial agents, addressing current healthcare challenges such as antibiotic resistance and targeted cancer therapies.

The agrochemical industry extensively utilizes 4-chloro-2,6-dimethylpyridine derivatives in crop protection formulations. These compounds demonstrate remarkable efficacy as intermediates for fungicides and herbicides, responding to the global demand for "sustainable agriculture solutions" and "high-efficiency crop protection". With climate change impacting agricultural productivity, research into novel pyridine-based agrochemicals has intensified, making CAS No. 98280-33-2 particularly relevant to current agricultural challenges.

From a synthetic chemistry perspective, 3-Pyridinol, 4-chloro-2,6-dimethyl- offers multiple advantages. The electron-withdrawing chloro group activates the ring for nucleophilic aromatic substitution, while the methyl groups provide steric control in reactions. These characteristics have led to innovative applications in "catalyzed cross-coupling reactions" and "metal-organic framework synthesis". Recent advances in flow chemistry and continuous processing have further enhanced the compound's utility in industrial-scale synthesis.

Analytical characterization of CAS 98280-33-2 typically involves advanced techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound's distinct spectral signatures make it identifiable in complex mixtures, addressing quality control needs in manufacturing processes. Current analytical chemistry trends emphasize "high-throughput compound screening" and "structural elucidation techniques", areas where this pyridine derivative serves as an important reference standard.

The commercial availability of 3-Pyridinol, 4-chloro-2,6-dimethyl- has expanded significantly to meet growing industrial demand. Suppliers now offer various purity grades, from technical grade for bulk applications to HPLC-grade for research purposes. Market analysis reveals increasing interest in "custom pyridine synthesis" and "specialty chemical sourcing", reflecting the compound's transition from laboratory curiosity to industrial commodity. Proper storage recommendations typically include protection from moisture and light to maintain stability.

Environmental and safety considerations for 4-chloro-2,6-dimethyl-3-pyridinol follow standard chemical handling protocols. While not classified as hazardous under normal conditions, prudent laboratory practices should be observed. The scientific community continues to investigate "green chemistry alternatives" for halogenated compounds, with particular focus on "biodegradable pyridine derivatives". These research directions align with global sustainability goals and regulatory trends in chemical manufacturing.

Future research directions for CAS No. 98280-33-2 include exploration of its coordination chemistry with transition metals and potential applications in material science. The compound's ability to form stable complexes suggests promise for "molecular electronics" and "catalytic systems". Additionally, its structural features make it a candidate for developing "fluorescent probes" and "sensor materials", addressing current needs in diagnostic technologies and environmental monitoring.

In conclusion, 3-Pyridinol, 4-chloro-2,6-dimethyl- represents a versatile chemical entity with broad applications across multiple scientific disciplines. Its unique combination of substituents enables diverse chemical transformations, while ongoing research continues to uncover new potential uses. As interest grows in "functionalized heterocycles" and "tailored molecular architectures", this compound maintains its position as an important tool in modern chemical research and industrial applications.

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